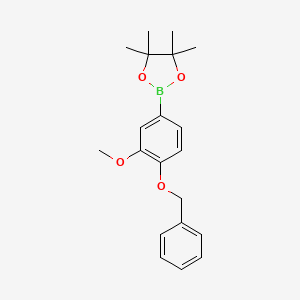

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester

Description

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester (CAS: 1000796-87-1) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry. The compound features a benzyloxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring, stabilized by the pinacol ester moiety. Its molecular formula is C₂₀H₂₃BO₅, with a molecular weight of 354.21 g/mol. The benzyloxy group enhances stability during synthesis, while the methoxy group modulates electronic effects, influencing reactivity in catalytic processes .

Properties

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(18(13-16)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHNNODKZBIADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590356 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000796-87-1 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Boronic Acid Intermediate

The key precursor, 4-(Benzyloxy)-3-methoxyphenylboronic acid , is typically synthesized via lithiation-borylation routes starting from appropriately substituted aromatic precursors such as 4-(benzyloxy)-3-methoxyhalobenzene or vanillin derivatives.

This method is well-documented for related methoxyphenylboronic acids and adapted for the benzyloxy-substituted derivative.

Formation of the Pinacol Ester

The free boronic acid is then converted to the pinacol ester to improve stability and facilitate handling:

This esterification is often performed after the boronic acid synthesis or as a separate step, sometimes in continuous flow systems for industrial scale.

Advanced Synthetic Techniques

Photochemical Homologation and Flow Chemistry

Recent research has demonstrated photochemical methods for synthesizing pinacol boronic esters via homologation of boronic acids with N-sulfonylhydrazones under basic conditions and visible light irradiation. This method allows mild conditions and high selectivity:

- Use of DIPEA and DBU as bases in dry dichloromethane

- Irradiation with 370-390 nm LED lamps for 1-6 hours

- Subsequent addition of pinacol and stirring for 12-14 hours at room temperature

- Purification by silica gel chromatography

Flow reactors have been employed to improve reproducibility and scalability, with controlled residence times and continuous addition of pinacol.

Lithiation-Borylation with Organolithium Reagents

Another approach involves the lithiation of benzylic carbamates or halides followed by reaction with boronic acid pinacol esters to form substituted boronic esters directly:

- Use of s-BuLi or n-BuLi in ethereal solvents at low temperature

- Reaction with pinacol boronic esters of substituted phenyl groups

- Purification by flash chromatography yields high purity products with good yields (up to 87%)

This method is useful for preparing chiral or substituted boronic esters with high stereochemical control.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The pinacol ester form of 4-(Benzyloxy)-3-methoxyphenylboronic acid exhibits enhanced solubility in organic solvents and improved shelf stability compared to the free boronic acid, making it preferable for synthetic applications.

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters and ensure consistent product quality.

Photochemical methods provide a novel, mild alternative to classical lithiation-borylation, reducing the need for harsh reagents and enabling functional group tolerance.

Purification typically involves silica gel chromatography, sometimes using deactivated silica or neutral alumina to prevent decomposition of sensitive boronic esters.

Safety precautions include handling under inert atmosphere to avoid oxidation and hydrolysis, and use of protective equipment due to irritant properties.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Substitution: Palladium catalysts (Pd(PPh₃)₄) in the presence of a base like potassium carbonate (K₂CO₃)

Major Products

Oxidation: Benzoic acid derivatives

Reduction: Hydroxy derivatives

Substitution: Biaryl compounds

Scientific Research Applications

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is extensively used in scientific research, particularly in the following fields:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of fluorescent probes and sensors for biological imaging.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The primary mechanism of action for 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Base: Neutralizes any acids formed and stabilizes the reaction intermediates.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting substituent variations, reactivity, and applications:

Reactivity and Electronic Effects

- Electron-Donating Substituents : The benzyloxy and methoxy groups in the target compound donate electrons via resonance, reducing the electrophilicity of the boronic ester. This stabilizes the compound but may necessitate harsher reaction conditions (e.g., elevated temperatures or stronger bases) in Suzuki couplings compared to electron-withdrawing analogs like 4-acetoxy derivatives .

- Steric Effects : Compounds with bulky substituents (e.g., 3,5-dimethyl groups) exhibit slower reaction rates due to hindered access to the boron atom, as observed in kinetic studies .

Key Research Findings

Suzuki-Miyaura Cross-Coupling Efficiency : The target compound achieves >80% yield in couplings with aryl halides using Pd(PPh₃)₄ and K₂CO₃ in THF/water, outperforming sterically hindered analogs (e.g., 3,5-dimethyl derivatives) by ~20% .

Deprotection Strategies: Benzyloxy groups in the compound are selectively removed via hydrogenolysis without affecting the pinacol ester, enabling sequential functionalization in multi-step syntheses .

Comparative Stability Studies : Under ambient storage, the compound retains >95% purity for 12 months, whereas 4-acetoxy analogs degrade by ~10% due to ester hydrolysis .

Biological Activity

4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of organoboron compounds known for their ability to interact with biological targets, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅B O₃, with a molecular weight of approximately 252.08 g/mol. The presence of the benzyloxy and methoxy groups enhances its lipophilicity and stability, making it suitable for various biological applications.

Boronic acids and their esters are recognized for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is pivotal in their function as enzyme inhibitors. Specifically, they can inhibit proteasomes, which are essential for protein degradation in cells. The mechanism involves binding to the catalytic site of the proteasome, thereby preventing the cleavage of proteins necessary for cell cycle regulation and apoptosis induction in cancer cells .

Enzyme Inhibition

Research indicates that 4-(Benzyloxy)-3-methoxyphenylboronic acid pinacol ester can inhibit various enzymes through covalent modification. This includes inhibition of serine proteases and certain kinases, which are critical in cancer progression and inflammatory responses .

Anticancer Properties

Boronic acids have been explored as potential anticancer agents due to their ability to disrupt proteasome function. For instance, compounds similar to 4-(Benzyloxy)-3-methoxyphenylboronic acid have shown promising results against multiple myeloma and other cancers by inducing apoptosis through proteasome inhibition . The structural modifications in this compound may enhance its selectivity and potency against specific cancer types.

Drug Delivery Systems

The compound has also been integrated into drug delivery systems designed to target reactive oxygen species (ROS) environments typical of certain tumors. By modifying hyaluronic acid with phenylboronic acid derivatives, researchers have developed systems that release therapeutic agents in response to ROS, enhancing treatment efficacy while minimizing systemic toxicity .

Case Studies

- Proteasome Inhibition : A study demonstrated that boronic acid derivatives could effectively inhibit the 20S proteasome activity in vitro, leading to increased levels of misfolded proteins within cancer cells and subsequent apoptosis .

- Drug Delivery Applications : In a novel approach to treat periodontitis, a ROS-responsive drug delivery system utilizing phenylboronic acid derivatives was developed. This system showed enhanced release kinetics of curcumin under oxidative stress conditions, indicating potential for localized treatment strategies.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-(Benzyloxy)-3-methoxyphenylboronic acid pinacol ester | 0.96 | Methoxy group; used in enzyme inhibition |

| 4-Benzyloxy-3-methylphenylboronic acid pinacol ester | 0.93 | Dimethyl substitution affects reactivity |

| (4-(Benzyloxy)phenyl)boronic acid | 0.96 | Simpler structure; widely used in cross-coupling |

| 3-(Benzyloxy)phenylboronic acid | 0.95 | Similar reactivity profile |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(benzyloxy)-3-methoxyphenylboronic acid, pinacol ester?

- Methodology : The compound can be synthesized via oxidative cleavage of its boronic ester precursor. For example, NaIO4 in THF/water/HCl cleaves the pinacol C–C bond, yielding the free boronic acid intermediate, which is subsequently esterified (e.g., using pinacol) . Alternative routes involve direct Suzuki-Miyaura cross-coupling of pre-functionalized aryl halides with pinacol boronic esters under palladium catalysis .

Q. How is this compound characterized analytically?

- Methodology : Key techniques include:

- 1H/11B NMR : Identifies boron environment (δ ~30–35 ppm for boronic esters) and aromatic protons (e.g., benzyloxy/methoxy substituents at δ 3.8–5.2 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 250.10) confirm molecular weight .

- HPLC/GC : Purity assessment (>97% in most commercial batches) .

Q. What are the recommended storage and handling protocols?

- Methodology : Store under inert gas (N2/Ar) at 2–8°C in sealed, dry containers. Avoid prolonged exposure to moisture or light to prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The boronic ester acts as an aryl donor, transmetallating with palladium catalysts (e.g., Pd(PPh3)4) to form biaryl products. Steric hindrance from the benzyloxy/methoxy groups may influence coupling efficiency, requiring optimized bases (e.g., K2CO3) and solvents (e.g., DMF/H2O) .

- Application Example : Used to synthesize fluorescent probes via coupling with halogenated fluorophores (e.g., xanthene derivatives) .

Q. Can this boronic ester act as a ROS-responsive prodrug component?

- Mechanistic Insight : In acidic/ROS-rich environments (e.g., lysosomes), the pinacol ester undergoes hydrolysis, releasing the active boronic acid. This property has been exploited in cancer therapeutics, where ROS-overproducing cells trigger selective drug activation (IC50 = 3.5–7.2 µM in vitro) .

Q. How is it applied in fluorescent probe design for analyte detection?

- Methodology : The boronic ester serves as a recognition unit for peroxides (e.g., benzoyl peroxide). Oxidation by the analyte triggers a cascade (e.g., 1,4-elimination), releasing a fluorophore (e.g., hemicyanine) with NIR emission (>700 nm). This enables sensitive detection (LOD = 47 nM) in biological systems .

Q. What factors influence stereoselectivity in allylboration reactions using pinacol esters?

- Mechanistic Insight : α-Substituted allyl pinacol esters typically favor Z-selectivity. However, pre-treatment with nBuLi and TFAA generates borinic esters, reversing selectivity to E-isomers (dr >20:1). This is critical for synthesizing chiral aldehydes in natural product synthesis .

Q. How does structural modification impact stability and reactivity?

- Data Analysis :

| Modification | Stability Impact | Reactivity Impact |

|---|---|---|

| Electron-withdrawing groups (e.g., –NO2) | Reduced hydrolytic stability | Enhanced electrophilicity in cross-coupling |

| Bulky substituents (e.g., tert-butyl) | Increased steric protection of boron | Lower transmetallation rates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.